N-methyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine
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Overview
Description
N-METHYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclopentane ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction of an azide with a nitrile. The cyclopentane ring can be introduced through a Grignard reaction or other organometallic methods. The final step often involves the methylation of the amine group using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety
Chemical Reactions Analysis
Types of Reactions
N-METHYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
N-METHYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-METHYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETZOL-5-YL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of enzymes involved in critical biological pathways. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-2-(4-METHYLPHENYL)CYCLOPENTAN-1-AMINE: Similar structure but lacks the tetrazole ring.
1-(AMINOMETHYL)-N-METHYL-N-[(4-METHYLPHENYL)METHYL]CYCLOPENTAN-1-AMINE: Similar structure but with different substituents on the cyclopentane ring.
Uniqueness
N-METHYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C14H19N5 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-methyl-1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H19N5/c1-11-5-7-12(8-6-11)19-13(16-17-18-19)14(15-2)9-3-4-10-14/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI Key |
KMDWKLGRPZQJRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC |
Origin of Product |
United States |
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